3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one
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Overview
Description
3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazinone core substituted with a difluoropyrrolidine moiety, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of the compound 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism, making it a key target for the treatment of type 2 diabetes .
Mode of Action
The compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, which are involved in the regulation of insulin secretion. This results in increased insulin levels, decreased glucagon levels, and consequently, better control of blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake and stimulate insulin secretion. By preventing the degradation of these hormones, the compound enhances their insulinotropic effects .
Pharmacokinetics
The compound has been found to have high oral bioavailability in preclinical species and low plasma protein binding . This suggests that the compound is well-absorbed and can effectively reach its target in the body.
Result of Action
The result of the compound’s action is an improvement in blood glucose control , which is crucial in the management of type 2 diabetes . By enhancing the effects of incretin hormones, the compound helps to regulate insulin and glucagon levels, thereby helping to maintain normal blood glucose levels .
Biochemical Analysis
Biochemical Properties
The compound 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . The compound interacts with DPP-IV, inhibiting its activity and thus playing a role in the regulation of blood glucose levels .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on glucose metabolism. By inhibiting DPP-IV, the compound can influence cell signaling pathways related to glucose regulation
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to DPP-IV and inhibiting its activity . This inhibition can lead to changes in gene expression related to glucose metabolism .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have been studied, with the compound showing high oral bioavailability in preclinical species
Metabolic Pathways
The metabolic pathways of this compound involve hydroxylation at the 5’ position of the pyrimidine ring, amide hydrolysis, N-dealkylation at the piperazine nitrogen, and other pathways .
Preparation Methods
The synthesis of 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,3-difluoropyrrolidine with 1-methylpyrazin-2-one under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases like diabetes and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
When compared to similar compounds, 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one stands out due to its unique difluoropyrrolidine substitution, which enhances its chemical stability and biological activity. Similar compounds include:
3,3-difluoropyrrolidine hydrochloride: Used as a building block in various syntheses.
Triazolopyrimidines: Known for their antitrypanosomal activity.
Gosogliptin: A dipeptidyl peptidase IV inhibitor with a similar mechanism of action.
Properties
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O/c1-13-5-3-12-7(8(13)15)14-4-2-9(10,11)6-14/h3,5H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXWUJRSRFCLPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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